molecular formula C43H34N6O4 B5130571 4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide

4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide

Cat. No. B5130571
M. Wt: 698.8 g/mol
InChI Key: TYTXSCZFWKGTEP-UHFFFAOYSA-N
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Description

The compound "4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide" represents a class of chemicals with potential for various biochemical applications. It is a complex molecule, potentially involved in studies related to its synthesis, molecular structure, and physical and chemical properties.

Synthesis Analysis

The synthesis of related benzamide and benzimidazole derivatives often involves multistep reactions, including condensation, cyclization, and substitution reactions, to achieve the desired compound. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, demonstrates the complexity of synthesizing such molecules, involving selective inhibition and biological evaluation for anticancer properties (Zhou et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of benzamides and related compounds often involves the use of spectroscopic and crystallographic techniques to determine their configurations and conformations. For instance, the study on the structural characterization of related compounds emphasizes the importance of X-ray crystallography and spectroscopy in understanding the molecular geometry and electronic structure (Özdemir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives are known to participate in various chemical reactions, including N-arylation, acylation, and heterocyclic ring formation. These reactions are crucial for modifying the chemical properties of the molecule for specific applications. For example, the reaction of benzoyl cyanide into corresponding isocyanide demonstrates the reactivity of benzamide structures and their potential for chemical modifications (Sączewski et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are essential for their practical applications. These properties are influenced by the molecular structure and functional groups present in the molecule.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and potential biological activity, are determined by the compound's structure. Benzamide and benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, as demonstrated in various studies (Saeed et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses . As with any chemical, appropriate safety precautions should be taken when handling it.

properties

IUPAC Name

4-[(2-phenylacetyl)amino]-N-[4-[6-[[4-[(2-phenylacetyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H34N6O4/c50-39(25-28-7-3-1-4-8-28)44-33-19-13-31(14-20-33)42(52)46-35-17-11-30(12-18-35)41-48-37-24-23-36(27-38(37)49-41)47-43(53)32-15-21-34(22-16-32)45-40(51)26-29-9-5-2-6-10-29/h1-24,27H,25-26H2,(H,44,50)(H,45,51)(H,46,52)(H,47,53)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTXSCZFWKGTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=C(C=C6)NC(=O)CC7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-phenylacetyl)amino]-N-[4-[6-[[4-[(2-phenylacetyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]benzamide

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